molecular formula C24H30N2O4S B505002 3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

Cat. No.: B505002
M. Wt: 442.6g/mol
InChI Key: YMSMHRMJYSMFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the toluidinocarbonyl group: This can be done through acylation reactions using toluidine derivatives.

    Formation of the oxobutanoic acid moiety: This step typically involves carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce carbonyl groups to alcohols.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: This compound shares the tert-butyl group and phenyl ring but lacks the benzothiophene core.

    N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide: This compound is structurally similar but contains a furamide group instead of the oxobutanoic acid moiety.

Uniqueness

3-({6-TERT-BUTYL-3-[(4-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to its specific combination of functional groups and the benzothiophene core

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6g/mol

IUPAC Name

4-[[6-tert-butyl-3-[(4-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H30N2O4S/c1-14-5-8-16(9-6-14)25-22(30)21-17-10-7-15(24(2,3)4)13-18(17)31-23(21)26-19(27)11-12-20(28)29/h5-6,8-9,15H,7,10-13H2,1-4H3,(H,25,30)(H,26,27)(H,28,29)

InChI Key

YMSMHRMJYSMFAV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O

Origin of Product

United States

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